Dibenzo[a,e]cyclooctene

Organometallic chemistry Transition metal catalysis Ligand design

Dibenzo[a,e]cyclooctene (also referred to as DBCOT, dibenzo[a,e]cyclooctatetraene, or dibenzo[a,e]annulene) is a polycyclic aromatic hydrocarbon (C₁₆H₁₂, MW 204.27) composed of two benzene rings fused to a central eight-membered cyclooctatetraene ring. It exists as a white to yellow-orange crystalline solid (mp 105–110 °C, purity ≥97 % by GC) that requires refrigerated storage under inert gas due to air and light sensitivity.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 262-89-5
Cat. No. B1599389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,e]cyclooctene
CAS262-89-5
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C3C=CC=CC3=CC=C2C=C1
InChIInChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12?
InChIKeyVGQWCQNHAMVTJY-YAZGSDAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,e]cyclooctene (CAS 262-89-5) – Core Identity and Structural Class for Informed Procurement


Dibenzo[a,e]cyclooctene (also referred to as DBCOT, dibenzo[a,e]cyclooctatetraene, or dibenzo[a,e][8]annulene) is a polycyclic aromatic hydrocarbon (C₁₆H₁₂, MW 204.27) composed of two benzene rings fused to a central eight-membered cyclooctatetraene ring [1]. It exists as a white to yellow-orange crystalline solid (mp 105–110 °C, purity ≥97 % by GC) that requires refrigerated storage under inert gas due to air and light sensitivity . First prepared in 1946, the compound has attracted sustained attention as a bidentate diene ligand for transition metals (Rh, Ir, Pt, Pd) and as a conformationally dynamic scaffold for stimuli-responsive materials [2].

Why Dibenzo[a,e]cyclooctene Cannot Be Replaced by Generic Cyclooctadiene or Positional Isomer Ligands


Dibenzo[a,e]cyclooctene is frequently grouped with 1,5-cyclooctadiene (COD) and other benzo-annulated cyclooctatetraenes as a bidentate diene ligand, yet this classification obscures functionally decisive differences. DBCOT is a stronger π-acceptor and weaker σ-donor than COD, yielding metal complexes with measurably different electronic character, binding stability, and catalytic selectivity [1][2]. The positional isomer dibenzo[a,c]cyclooctene exhibits distinct conformational dynamics and ring-inversion barriers due to the adjacency of fused benzene rings [3]. Moreover, DBCOT uniquely resists hydrogenation, a property that underpins its use as a selective homogeneous-catalyst poison in the Crabtree test—a function that COD, norbornadiene, and other common dienes cannot replicate [4]. These quantifiable divergences mean that substituting DBCOT with a generic diene ligand is not chemically equivalent and can lead to altered catalytic performance or failed experimental controls.

Quantitative Differentiation Evidence: Dibenzo[a,e]cyclooctene Versus Closest Analogs


Stronger Ligand Binding and Greater Electron-Withdrawing Character vs. 1,5-Cyclooctadiene (COD)

Dibenzo[a,e]cyclooctene (DBCOT) functions as a bidentate diene ligand that binds more tightly and is more electron-withdrawing than the widely used 1,5-cyclooctadiene (COD) in complexes of low-valent transition metal ions [1]. ¹⁹⁵Pt NMR data for PtCl₂(DBCOT) indicate a less electron-rich Pt center compared to the analogous PtCl₂(COD) complex, confirming the stronger π-acidity of DBCOT [2]. Competition experiments between DBCOT and COD show that COD bonds more strongly to Pt(II), whereas Ir(I) bonds slightly better to DBCOT, demonstrating metal-dependent selectivity in ligand binding [2].

Organometallic chemistry Transition metal catalysis Ligand design

Selective Homogeneous Catalyst Poison: The Crabtree Test Function Absent in COD

Dibenzo[a,e]cyclooctatetraene (DBCOT) is a potent, selective poison for homogeneous transition-metal catalysts, providing a diagnostic test (the Crabtree test) to distinguish homogeneous from heterogeneous catalysis [1]. In the seminal 1983 study by Anton and Crabtree, DBCOT quantitatively inhibited the activity of homogeneous catalysts such as RhCl(PPh₃)₃ and [Ir(COD)(PMePh₂)₂]PF₆, while heterogeneous systems (Pd/C, colloidal Pd) were unaffected [1]. This method was validated against filtration, nitrobenzene reduction, and Hg inhibition methods and found superior for distinguishing colloidal from truly homogeneous catalysts [1].

Catalyst heterogeneity testing Mechanistic diagnostics Organometallic chemistry

Distinct Tub-Shaped Conformation and Ring-Inversion Barrier vs. Dibenzo[a,c]cyclooctene

The conformation of the eight-membered ring in dibenzo[a,e]cyclooctene differs fundamentally from its positional isomer dibenzo[a,c]cyclooctene. Semi-empirical MO calculations (MNDO, MINDO/3) confirm that the tub conformation of the cyclooctatetraene ring is only slightly perturbed by fusion of two non-adjacent benzene rings in the [a,e] isomer, whereas steric repulsion between adjacent annelated benzene rings in dibenzo[a,c]cyclooctene predominates, giving a more folded configuration [1]. X-ray structural data support this conclusion: DBCOT crystallizes in a near-tub geometry, while the [a,c] isomer is more severely distorted [1][2]. For the saturated analog 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, NMR lineshape analysis determined a free energy barrier ΔG‡ = 10.0 kcal mol⁻¹ for chair-to-twist-boat interconversion, with the twist-boat conformer constituting ~90% of the equilibrium population [3][4].

Conformational analysis Dynamic stereochemistry Crystal engineering

Reversible Two-Electron Reduction Below 1 V vs. Li|Li⁺ Enabling Battery and Redox-Switch Applications

Dibenzo[a,e]cyclooctatetraene (DBCOT) undergoes chemically and electrochemically reversible two-electron reduction at potentials below 1 V versus Li|Li⁺ [1]. This redox process is accompanied by a topological switching from a pseudo-conjugated tub-shape to a fully conjugated planar aromatic dianion, a conformational-electronic coupling that is not available in COD, norbornadiene, or non-annulated cyclooctatetraene [2]. ESR studies on the radical anion of DBCOT demonstrate that the tub-shaped eight-membered ring flattens upon one-electron reduction, a geometry change analogous to that of parent cyclooctatetraene but with the added stabilization from benzo-annulation [3].

Redox-active materials Battery electrodes Molecular switches

Iridium-Catalyzed Asymmetric Allylic Substitution with Superior Regioselectivity and Air Stability vs. COD-Based Catalysts

The iridium(I) complex [IrCl(dbcot)]₂ delivers markedly improved performance over the established [IrCl(cod)]₂ in asymmetric allylic substitutions. Helmchen and co-workers demonstrated that dbcot-based Ir catalysts enable reactions to be run without inert gas for the first time, with considerably improved regioselectivities compared to COD-based systems [1]. The improvement arises because dbcot binds more strongly to Ir than COD, its Ir complexes resist intramolecular C–H activation at the dbcot moiety, and dbcot is a better electron acceptor [1]. In contrast to Pt(II), where COD binds more strongly, Ir(I) shows the opposite preference, making dbcot the superior ligand for Ir-catalyzed transformations [2].

Asymmetric catalysis Iridium chemistry Allylic substitution

Established Multi-Gram Synthetic Accessibility via Two Validated Routes

Two independent, peer-reviewed synthetic routes to dibenzo[a,e]cyclooctene have been published in Organic Syntheses, each enabling reliable multi-gram production. The Wudl/Helmchen route proceeds via α,α'-dibromo-o-xylene and delivers dbcot in multi-gram quantities suitable for catalyst screening and application development [1]. The Chen/Hartwig route uses a Shapiro reaction on a dibenzosuberenone-derived hydrazone to give dbcot in 83% yield [1]. This synthetic maturity contrasts with dibenzo[a,c]cyclooctene, whose synthesis involves reactive intermediates (5,6-didehydro derivatives) that require careful handling [2], and with tribenzo[a,c,e]cyclooctene, which demands multi-step Diels–Alder sequences [3].

Synthetic methodology Ligand scale-up Process chemistry

Evidence-Backed Application Scenarios Where Dibenzo[a,e]cyclooctene Outperforms Closest Analogs


Homogeneous vs. Heterogeneous Catalyst Diagnostic (Crabtree Test)

Researchers investigating whether an observed catalytic hydrogenation activity originates from a homogeneous molecular species or from in situ-generated metal nanoparticles should employ DBCOT as the definitive selective poison [1]. Unlike COD, norbornadiene, or Hg(0) methods, DBCOT specifically and quantitatively inhibits homogeneous platinum-group metal catalysts without affecting heterogeneous sites, providing an unambiguous mechanistic assignment validated against multiple orthogonal methods [1].

Air-Stable Iridium-Catalyzed Asymmetric Allylic Substitutions

For synthetic laboratories performing Ir-catalyzed enantioselective allylic amination or alkylation, the [IrCl(dbcot)]₂ pre-catalyst enables reactions to be conducted under aerobic conditions without inert-gas protection, while simultaneously delivering improved branched-to-linear regioselectivities compared to the standard [IrCl(cod)]₂ system [2]. This eliminates the need for glovebox infrastructure and reduces experimental complexity without sacrificing catalytic performance.

Organic Battery Electrode Materials Based on Reversible Two-Electron Redox Chemistry

DBCOT-based polymers are being developed as cathode-active materials for organic batteries, leveraging the reversible two-electron reduction of the dibenzo[a,e]cyclooctatetraene core at potentials below 1 V vs. Li|Li⁺ [3]. This redox activity, combined with the accompanying conformational switching from tub-shaped to planar aromatic geometry, is a property unique to the [8]annulene scaffold with non-adjacent benzo-annulation and is unavailable with COD or norbornadiene [4].

Electro-Mechanically Switchable Molecular Materials

5,12-Alkyne-linked dibenzo[a,e]cyclooctatetraene oligomers function as redox-driven molecular switches, undergoing reversible topological reorganization from a pseudo-conjugated tub form to a fully conjugated planar aromatic state upon electrochemical reduction [4]. These materials exhibit multiple well-defined redox states that can be deconvoluted by electrochemical, NMR, and optical methods, making them attractive for single-molecule electronics and responsive material applications where structurally simpler analogs such as COD lack any comparable switching functionality [4].

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